
N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfonamide coupling and amidation. A typical protocol involves reacting sulfanilamide derivatives with activated carbonyl intermediates (e.g., oxalyl chloride) in aprotic solvents like dioxane. Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables such as stoichiometry, solvent polarity, and temperature. For example, fractional factorial designs reduce the number of trials while identifying critical parameters affecting yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O, ~1679 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups. Nuclear magnetic resonance (NMR) is critical for structural confirmation:
- ¹H-NMR : Look for deshielded protons near δ7.7–8.0 ppm (aromatic) and δ3.8–4.0 ppm (morpholine methylene).
- ¹³C-NMR : Carbonyl carbons (170–175 ppm) and sulfonamide-linked carbons (140–150 ppm) are diagnostic .
Mass spectrometry (HRMS) validates molecular weight accuracy (±1 ppm).
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Use phase-solubility studies in solvents of varying polarity (e.g., DMSO, water, ethanol) to determine solubility limits. Accelerated stability testing under stress conditions (e.g., 40°C/75% RH) over 4–6 weeks identifies degradation pathways. High-performance liquid chromatography (HPLC) monitors purity changes, while dynamic light scattering (DLS) detects aggregation in aqueous buffers .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s reactivity or interactions in complex systems?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties and reactive sites. Molecular dynamics (MD) simulations predict binding affinities to biological targets (e.g., enzymes) or solubility parameters. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to optimize synthetic routes and reduce trial-and-error experimentation .
Q. How should contradictory data in spectroscopic or bioassay results be resolved?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. Cross-validate results using orthogonal techniques:
- Discrepancies in NMR integration may require HSQC or COSY to resolve overlapping signals.
- Conflicting bioactivity data (e.g., IC₅₀ variability) should be tested across multiple cell lines with rigorous statistical controls (e.g., ANOVA with Tukey post-hoc tests) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : High-performance countercurrent chromatography (HPCCC) achieves high-purity isolation using biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water). For scale-up, simulated moving bed (SMB) chromatography optimizes throughput. Membrane filtration (e.g., ultrafiltration, 3 kDa MWCO) removes low-molecular-weight impurities .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., morpholine ring substitution, sulfonamide linker variations). Test analogs in parallelized assays (e.g., 96-well plates) for bioactivity, solubility, and metabolic stability. SAR trends are analyzed using Free-Wilson or Hansch models to quantify contributions of substituents to activity .
Q. Methodological Considerations
Q. What statistical frameworks are recommended for analyzing dose-response or kinetic data?
- Answer :
Non-linear regression (e.g., four-parameter logistic model) fits dose-response curves, while Michaelis-Menten kinetics analyze enzyme inhibition. Bayesian hierarchical models account for inter-experiment variability. Software like GraphPad Prism or R packages (e.g.,
drc
) automate these analyses .
Q. How should researchers validate synthetic intermediates to ensure reproducibility?
- Answer : Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring. Intermediate purity is confirmed via UPLC-MS with >98% purity thresholds. Batch-to-batch consistency is assessed using multivariate statistical process control (MSPC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
Follow OSHA guidelines for sulfonamide derivatives: use fume hoods for weighing, wear nitrile gloves, and avoid skin contact. Emergency procedures include immediate rinsing with water for eye exposure and activated charcoal for ingestion. Toxicity data should be cross-referenced with Safety Data Sheets (SDS) for analogous compounds .
Propriétés
IUPAC Name |
2-methyl-N-[4-[[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16(2)22(27)24-18-8-10-19(11-9-18)31(28,29)23-14-21(26)25-12-13-30-20(15-25)17-6-4-3-5-7-17/h3-11,16,20,23H,12-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSPGUWBZMXYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.